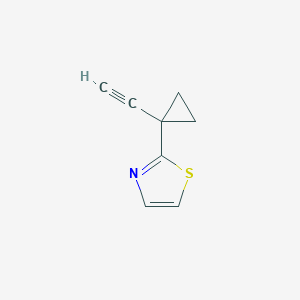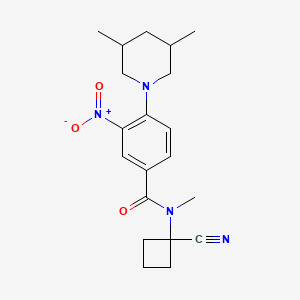
DL-threo-Ritalinic Acid Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-threo-Ritalinic Acid Hydrochloride: is a substituted phenethylamine and an inactive major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . It is primarily known for its role in the metabolism of methylphenidate, a common medication used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy .
作用機序
Target of Action
DL-threo-Ritalinic Acid Hydrochloride, also known as Methylphenidate (MPH), primarily targets the dopamine transporter (DAT) and the norepinephrine transporter (NAT) . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal of the neurotransmitter .
Mode of Action
MPH acts as a reuptake inhibitor for the dopamine and norepinephrine transporters . By binding to these transporters, MPH prevents the reuptake of dopamine and norepinephrine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action on the post-synaptic neuron, enhancing dopaminergic and noradrenergic activity in the brain .
Biochemical Pathways
The primary metabolic pathway of MPH involves de-esterification to ritalinic acid, which is pharmacologically inactive . This process is predominantly carried out by the enzyme carboxylesterase 1 (CES1) . Minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported .
Pharmacokinetics
MPH is rapidly and completely absorbed from the intestine after oral administration . It has a short half-life of about 2.5 hours in children and 3.5 hours in adults . The metabolism of MPH is enantioselective , with the catalytic activity of CES1 being 6-7 times higher for l-threo-methylphenidate versus d-threo-methylphenidate .
Result of Action
The increased dopaminergic and noradrenergic activity in the brain due to MPH administration can ameliorate the behavioral and cognitive dysfunctions in conditions like Attention-Deficit Hyperactivity Disorder (ADHD) . It can also induce common adverse effects such as reduced appetite, nausea, vomiting, and stomach ache .
Action Environment
The action, efficacy, and stability of MPH can be influenced by various environmental factors. For instance, co-consumption of ethanol can lead to the formation of ethylphenidate, which is also pharmacologically active . Additionally, the route of administration can affect the plasma concentrations of the MPH isomers .
生化学分析
Biochemical Properties
DL-threo-Ritalinic Acid Hydrochloride is predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (CES1A1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This interaction with the enzyme CES1A1 is crucial for its biochemical reactions.
Cellular Effects
It is known that its parent compound, Methylphenidate (MPH), is primarily indicated for attention-deficit hyperactivity disorder and narcolepsy therapy . MPH has been claimed to have a marked individual variability in the dose–response, which is predominantly pharmacokinetic .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism into ritalinic acid, which is the main metabolite . In addition, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported to form the p-hydroxy-, oxo-, and conjugated metabolites, respectively .
Temporal Effects in Laboratory Settings
In terms of temporal effects, it has been observed that a gradual alteration in the plasma d/l-threo-MPH ratio over time is registered, and after 1.5 h plasma concentrations of d-threo-enantiomer are much higher than those of l-threo-enantiomer .
Dosage Effects in Animal Models
It is known that its parent compound, MPH, has a marked individual variability in the dose–response, which is predominantly pharmacokinetic .
Metabolic Pathways
This compound is predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (CES1A1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This indicates that it is involved in the metabolic pathway of ester hydrolysis.
Transport and Distribution
It is known that its parent compound, MPH, is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid .
Subcellular Localization
It is known that its parent compound, MPH, is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid . This suggests that this compound may also be localized in the liver cells where it undergoes metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of DL-threo-Ritalinic Acid Hydrochloride involves several steps. One common method is the resolution of DL-threo-Ritalinic Acid using chiral carboxylic acids . This process separates the DL-threo mixture into its optically pure forms, d-threo-ritalinic acid hydrochloride and l-threo-ritalinic acid hydrochloride .
Industrial Production Methods: Industrial production often involves the use of novel organic salts of intermediate compounds to efficiently produce d-threo-ritalinic acid salts . The process includes the treatment of the free acid with various acids such as hydrochloric acid, hydrobromic acid, phosphoric acid, and others .
化学反応の分析
Types of Reactions: DL-threo-Ritalinic Acid Hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Oxidation and Substitution: These reactions involve various reagents and conditions, including the use of acids and bases to facilitate the transformation of the compound into different products.
Major Products: The major product formed from the hydrolysis of methylphenidate is ritalinic acid . Other products include various metabolites formed through oxidation and substitution reactions .
科学的研究の応用
DL-threo-Ritalinic Acid Hydrochloride has several scientific research applications:
類似化合物との比較
Methylphenidate: The parent compound of ritalinic acid, used to treat ADHD and narcolepsy.
Dexmethylphenidate: An enantiomer of methylphenidate with similar pharmacological effects.
Ethylphenidate: A metabolite formed through the transesterification of methylphenidate with ethanol.
Uniqueness: DL-threo-Ritalinic Acid Hydrochloride is unique due to its role as a major inactive metabolite of methylphenidate. Unlike its parent compound, it does not exhibit central stimulant activity but is crucial for understanding the pharmacokinetics and metabolism of methylphenidate .
特性
IUPAC Name |
(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUMDQFFZZGUQY-FXMYHANSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2924824.png)



![4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde](/img/structure/B2924832.png)




![2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol](/img/structure/B2924840.png)




